3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
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Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions . Thiophene derivatives can undergo a variety of reactions, including Diels–Alder reactions .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
It is known that both thiophene and piperidine derivatives, which are part of the compound’s structure, have been associated with a variety of biological activities . Thiophene derivatives have shown properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic . Piperidine derivatives have been used in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The presence of thiophene and piperidine moieties suggests that the compound may interact with its targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene and piperidine derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of thiophene and piperidine moieties in the compound’s structure suggests that it may have good bioavailability, as these moieties are commonly found in many pharmaceuticals .
Result of Action
Given the wide range of biological activities associated with thiophene and piperidine derivatives, it is likely that the compound could have various effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
3-acetyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-15(22)17-4-2-5-18(14-17)26(23,24)20-9-12-21-10-7-16(8-11-21)19-6-3-13-25-19/h2-6,13-14,16,20H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMVPVPNPOXZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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